Oseltamivir Acid Hydrochloride is derived from shikimic acid, a natural product obtained from the star anise plant and other botanical sources. The classification of this compound falls under antiviral agents, specifically within the category of neuraminidase inhibitors, which are essential in managing influenza infections.
The synthesis of Oseltamivir Acid Hydrochloride involves multiple steps, starting from shikimic acid. Various synthetic routes have been developed to enhance yield and efficiency:
Oseltamivir Acid Hydrochloride has a complex molecular structure characterized by a bicyclic framework. Its chemical formula is , and it possesses specific stereochemistry crucial for its biological activity.
Oseltamivir Acid Hydrochloride participates in various chemical reactions during its synthesis:
Oseltamivir Acid Hydrochloride exerts its antiviral effects by inhibiting the neuraminidase enzyme found on the surface of influenza viruses. The mechanism involves:
This mechanism highlights its role in reducing symptom duration and severity in influenza patients .
Oseltamivir Acid Hydrochloride is primarily used in clinical settings for:
Oseltamivir acid hydrochloride (chemically designated as (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid hydrochloride), the pharmacologically active metabolite of the prodrug oseltamivir (Tamiflu®), is generated via selective ester hydrolysis. This conversion is primarily mediated by human carboxylesterase 1 (CES1) in the liver, which cleaves the ethyl ester group to release the carboxylate functionality essential for neuraminidase inhibition [4]. The reaction proceeds under physiological conditions (pH 7.4, 37°C), with catalytic efficiency (kcat/Km) directly influenced by CES1 isoform polymorphisms. Variants such as p.Gly143Glu exhibit significantly reduced hydrolytic activity, underscoring the enzyme's substrate specificity [4].
In vitro synthetic approaches mimic this pathway using alkaline hydrolysis. Treatment of oseltamivir phosphate with 25% NaOH in 1,4-dioxane/H2O at ambient temperature achieves near-quantitative conversion, followed by acidification to pH 4.2–4.3 to precipitate the free acid. Subsequent hydrochloride salt formation yields the crystalline title compound [9]. Alternative chemical hydrolysis employs activated zinc/acetic acid under reflux, though this route requires rigorous purification to remove metal residues [9].
Table 1: Hydrolysis Methods for Oseltamivir Acid Synthesis
Method | Conditions | Yield (%) | Purity Threshold |
---|---|---|---|
Enzymatic (CES1) | Physiological (pH 7.4, 37°C) | >80%* | Pharmacopeial |
Alkaline Hydrolysis | 25% NaOH, 1,4-dioxane/H₂O, 25°C | 95 | >99.7% |
Zinc/Acetic Acid Reduction | Zn, AcOH, reflux, 8h | 85 | >98% (Chromatography) |
* In vivo yield based on urinary excretion data [4] [9].
Industrial and academic syntheses leverage chiral pool materials or asymmetric catalysis to construct the stereochemically dense cyclohexene core. The dominant industrial route uses (–)-shikimic acid 29 (from Chinese star anise or recombinant E. coli), which provides three inherent stereocenters. Key steps include:
Non-shikimic acid routes address natural scarcity:
Catalytic asymmetric methodologies have advanced significantly, with organocatalysts like diphenylprolinol silyl ether enabling Michael/Horner-Wadsworth-Emmons cascades for enantioselective backbone assembly [1] [5].
Table 2: Comparative Synthetic Routes to Oseltamivir Acid Core
Starting Material | Key Catalytic Step | Steps | Overall Yield (%) |
---|---|---|---|
(–)-Shikimic acid | Epoxide opening (BF₃·OEt₂) | 11 | 55 |
D-Glucose | In-mediated allylation/Ru metathesis | 9 | 7.2 |
Butadiene/Acrylate | CBS-catalyzed Diels-Alder | 15 | 30 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7